

CS-003 Free base quality control and purity assessment

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Compound of Interest

Compound Name: CS-003 Free base

Cat. No.: B12086429

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Technical Support Center: CS-003 Free Base

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the quality control and purity assessment of **CS-003 free base**. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is **CS-003 free base** and what are its primary targets?

CS-003 is a potent triple tachykinin receptor antagonist. It exhibits high affinity for human neurokinin (NK) receptors, specifically NK1, NK2, and NK3.^{[1][2]} Its primary therapeutic potential lies in the treatment of respiratory diseases associated with neurokinins.^{[1][2]}

Q2: What are the recommended storage conditions for **CS-003 free base**?

For optimal stability, **CS-003 free base** should be stored under the conditions specified in the Certificate of Analysis (CoA) provided by the supplier.^[1] While short-term storage at room temperature may be acceptable in some regions, long-term storage conditions are crucial for maintaining the compound's integrity.^[1]

Q3: What are the key analytical techniques for assessing the purity of **CS-003 free base**?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of small molecules like CS-003. When coupled with a photodiode array (PDA) detector, it allows for the assessment of peak purity by analyzing the spectral uniformity across a chromatographic peak.[3] For more definitive purity analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can distinguish compounds based on their mass-to-charge ratio.[3]

Q4: How is the purity factor of a reference standard for a compound like **CS-003 free base** calculated?

The purity factor for a reference standard is typically determined using a mass balance approach. The calculation takes into account the percentage of the active pharmaceutical ingredient (API) as determined by HPLC, and subtracts the percentages of water content, residual solvents, residue on ignition (inorganic impurities), and any counter ions if it were a salt form.[4] The formula is generally:

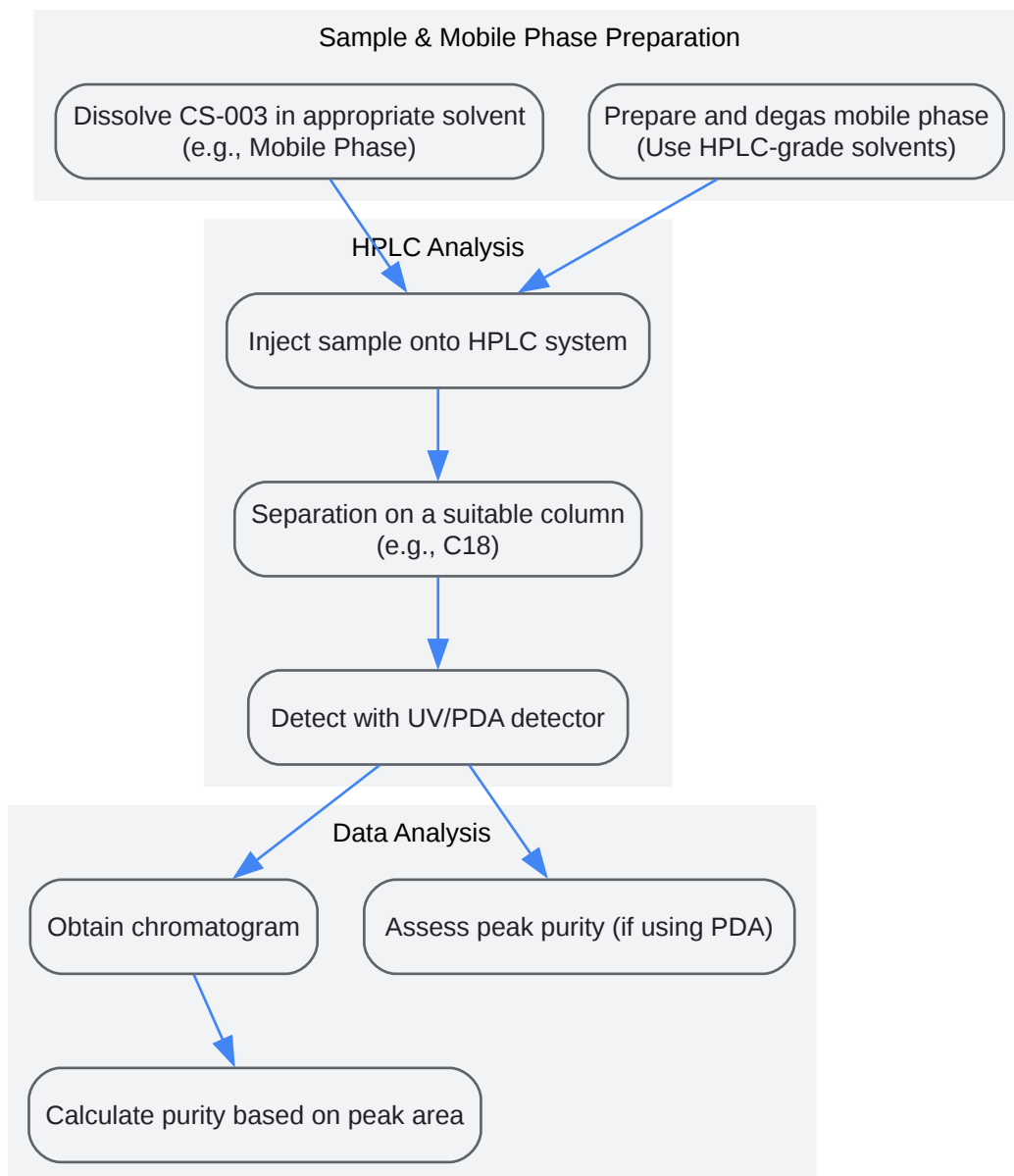
Purity Factor = % Purity by HPLC x [1 - 0.01(% Water + % Residual Solvents + % Residue on Ignition)][4]

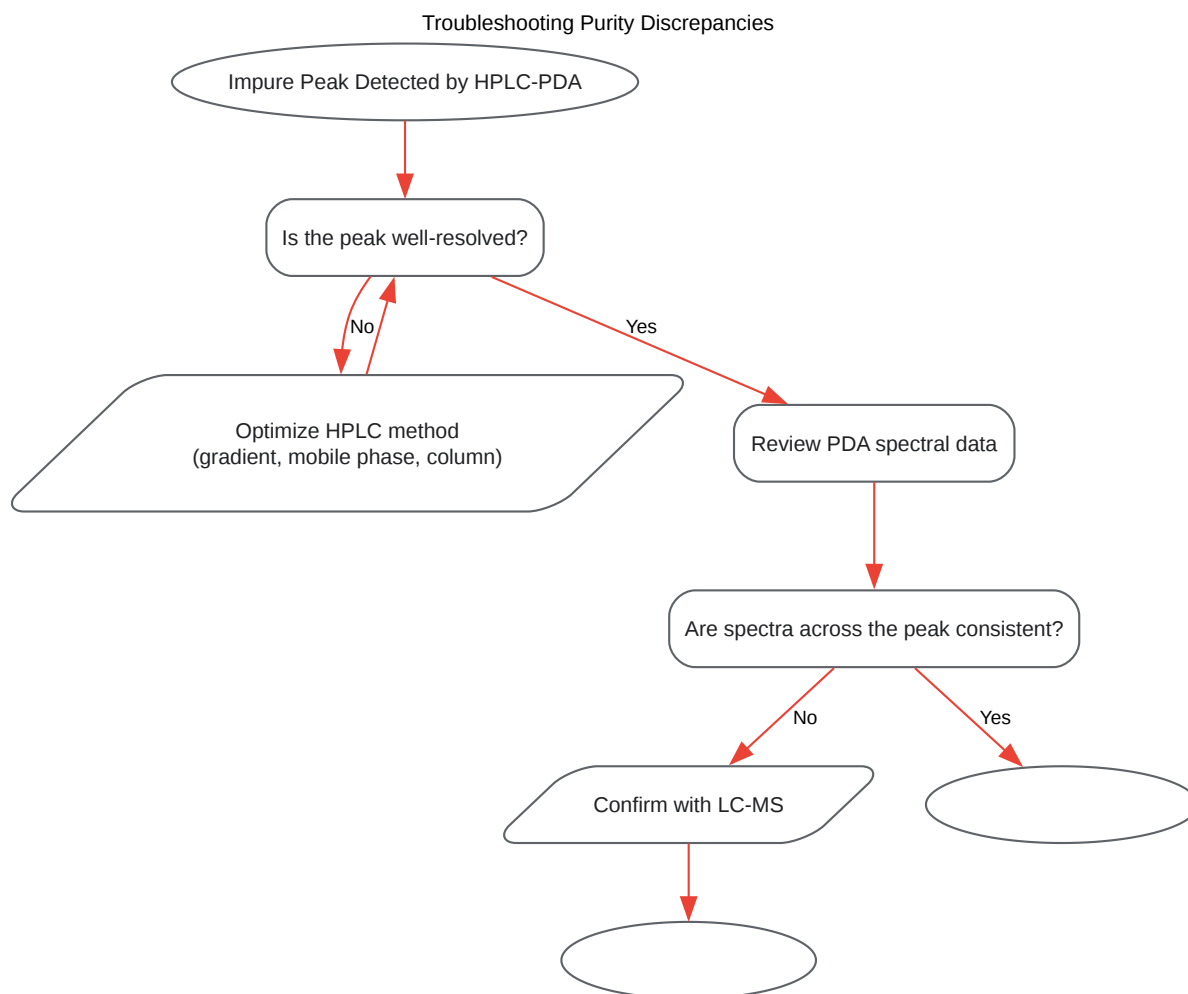
Troubleshooting Guides

HPLC Analysis Issues

A common workflow for analyzing CS-003 purity via HPLC is outlined below.

General HPLC Workflow for CS-003 Purity Assessment





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